N-(5-bromo-2-methoxyphenyl)oxetan-3-amine
Description
N-(5-bromo-2-methoxyphenyl)oxetan-3-amine is a brominated aromatic compound featuring an oxetane-3-amine moiety attached to a substituted phenyl ring. The molecule’s structure includes a bromine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring, conferring distinct electronic and steric properties. Its molecular formula is C₁₀H₁₃BrN₂O₂, with a molecular weight of 252.9 g/mol. The oxetane ring introduces ring strain, which is advantageous in medicinal chemistry for enhancing binding affinity and metabolic stability.
Synthetic routes for analogous compounds suggest that N-(5-bromo-2-methoxyphenyl)oxetan-3-amine could be synthesized via coupling reactions involving 5-bromo-2-methoxyaniline and oxetane derivatives under conditions such as Heck reactions or nucleophilic substitutions.
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
N-(5-bromo-2-methoxyphenyl)oxetan-3-amine |
InChI |
InChI=1S/C10H12BrNO2/c1-13-10-3-2-7(11)4-9(10)12-8-5-14-6-8/h2-4,8,12H,5-6H2,1H3 |
InChI Key |
JTBPWWIIYKNILO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)NC2COC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the allylic amination of oxetanes with zwitterionic π-allylpalladium species, followed by intramolecular ring-opening to form the desired compound . The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the formation of the oxetane ring.
Industrial Production Methods
Industrial production methods for N-(5-bromo-2-methoxyphenyl)oxetan-3-amine may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-methoxyphenyl)oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the bromo group to other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles through reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted phenyl oxetane derivatives .
Scientific Research Applications
Medicinal Chemistry
The oxetane functional group, present in N-(5-bromo-2-methoxyphenyl)oxetan-3-amine, is known for its unique properties that can enhance the pharmacological profile of compounds. Research has indicated that oxetanes can serve as effective ketone surrogates, allowing for modifications that improve bioactivity against cancer cell lines.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of oxetane-containing compounds against various cancer cell lines, including MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and PANC-1 (pancreatic cancer). The following table summarizes the IC50 values of selected compounds, including N-(5-bromo-2-methoxyphenyl)oxetan-3-amine:
| Compound | IC50 (μM) MCF-7 | IC50 (μM) MDA-MB-231 | IC50 (μM) PANC-1 |
|---|---|---|---|
| OXi8006 | 0.048 ± 0.01 | 0.044 ± 0.008 | ND |
| 5c | 0.47 ± 0.02 | 1.9 ± 0.1 | 0.43 ± 0.1 |
| 5h | 0.78 ± 0.2 | 3.0 ± 1.0 | 0.44 ± 0.01 |
| N-(5-bromo-2-methoxyphenyl)oxetan-3-amine | [Data Required] | [Data Required] | [Data Required] |
The data indicates that certain oxetane derivatives exhibit significant cytotoxicity, suggesting potential as anticancer agents, although specific activity for N-(5-bromo-2-methoxyphenyl)oxetan-3-amine needs further exploration.
Structure Activity Relationship (SAR)
Initial structure activity relationship studies have identified key functional groups that enhance activity:
- Compounds with bromine or chlorine substitutions at specific positions on the aromatic ring showed increased potency.
- The presence of a methoxy group also contributed positively to the biological activity.
Synthesis and Reactivity
N-(5-bromo-2-methoxyphenyl)oxetan-3-amine can be synthesized through palladium-catalyzed cross-coupling reactions, which are essential for constructing C–N bonds in organic synthesis:
| Reaction Type | Description |
|---|---|
| Palladium-Catalyzed Coupling | Utilizes aryl halides and amines to form anilines and derivatives, facilitating drug discovery. |
Case Study 1: Inhibition of Cancer Cell Migration
In wound healing assays, compounds similar to N-(5-bromo-2-methoxyphenyl)oxetan-3-amine demonstrated inhibition of cell migration in pancreatic cancer cells (PANC-1). At concentrations exceeding their respective IC50 values, these compounds significantly reduced cell movement into scratch wounds, indicating potential applications in metastasis prevention.
Case Study 2: Structure Optimization
A study focusing on the optimization of oxetane derivatives highlighted modifications that led to improved cytotoxic profiles against breast cancer cell lines. The incorporation of specific substituents on the phenyl ring was crucial for enhancing biological activity.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-methoxyphenyl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to target proteins and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs, emphasizing differences in substituents, molecular properties, and synthetic approaches.
Table 1: Structural and Functional Comparison of Oxetan-3-Amine Derivatives
Substituent Effects on Reactivity and Bioactivity
- Halogen Position and Type: The 5-bromo substituent in the target compound enhances electrophilic aromatic substitution reactivity compared to 2-chloro () or 4-iodo () analogs. Trifluoromethyl groups () introduce strong electron-withdrawing effects, enhancing metabolic stability but reducing nucleophilicity compared to bromine.
Methoxy vs. Hydroxy Groups :
Oxetane Ring :
Spectroscopic and Analytical Data
- NMR Shifts: The target compound’s aromatic protons are expected to resonate near δ 6.8–7.4 ppm (similar to ’s δ 6.89–7.74 ppm for bromo-methoxy analogs), with methoxy protons at δ ~3.7 ppm. Oxetane NH protons typically appear at δ ~5.0–5.5 ppm (cf. ’s oxetan-3-ylamino protons at δ 5.1 ppm).
Mass Spectrometry :
- The molecular ion peak at m/z 253 [M⁺] aligns with bromine’s isotopic signature (1:1 ratio for M and M+2 peaks).
Biological Activity
N-(5-bromo-2-methoxyphenyl)oxetan-3-amine is a synthetic compound classified as an oxetane derivative, with a molecular formula of C₁₀H₁₂BrNO₂ and a molecular weight of 258.11 g/mol. This compound has garnered attention in recent research for its potential biological activities, particularly in the context of drug discovery and cancer therapy. The following sections provide a detailed overview of its biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a unique substitution pattern on the phenyl ring, characterized by a bromo group at the 5-position and a methoxy group at the 2-position. This specific arrangement significantly influences its chemical reactivity and biological activity. The IUPAC name reflects its structural components, and its canonical SMILES representation is COC1=C(C=C(C=C1)Br)NC2COC2, indicating the presence of both an oxetane and an amine functional group.
Comparison with Similar Compounds
| Compound Name | Structural Features |
|---|---|
| 5-Bromo-2-methoxyaniline | Similar bromine and methoxy substitutions |
| N-(5-bromo-2-methylphenyl)oxetan-3-amine | Methyl substitution instead of methoxy |
| 5-Bromo-1,3-benzodioxole | Contains a dioxole ring |
| 5-Bromo-N,N-dimethylbenzamide | Amide functional group instead of oxetane |
The uniqueness of N-(5-bromo-2-methoxyphenyl)oxetan-3-amine lies in its specific substitution pattern on the phenyl ring and the presence of an oxetane structure, which may confer distinct chemical reactivity and biological properties compared to these similar compounds.
Antitumor Activity
Preliminary studies indicate that N-(5-bromo-2-methoxyphenyl)oxetan-3-amine may act as a ligand that binds to specific proteins involved in critical biological pathways, potentially modulating their activity. This suggests its application in drug discovery as a potential antitumor agent. Research has shown that related compounds with similar substitutions exhibit significant cytotoxicity against various cancer cell lines, including HeLa and MCF7 cells .
In one study, compounds with methoxy or bromo substitutions were synthesized and tested for their ability to inhibit microtubule polymerization, revealing that certain derivatives could disrupt the mitotic machinery in cancer cells. These compounds demonstrated sub-micromolar cytotoxicity against several human tumor cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have revealed that the presence of specific substituents on the phenyl ring can greatly influence biological activity. For instance, compounds with bromo or methoxy groups showed enhanced interaction with tubulin, leading to increased cytotoxic effects. The most active derivatives demonstrated IC50 values as low as 0.47 μM against MCF-7 cells .
Pharmacokinetic Profile
Pharmacokinetic evaluations have indicated that while some oxetane-containing analogues did not show significant inhibition of tubulin polymerization (IC50 > 20 μM), they exhibited μM cytotoxicity against selected cancer cell lines . Further investigations into their pharmacokinetic properties revealed moderate clearance rates and acceptable plasma protein binding profiles.
Study on Antitumor Agents
In a recent study focusing on antitumor agents derived from similar structures, researchers evaluated the effects of N-(5-bromo-2-methoxyphenyl)oxetan-3-amine on microtubule dynamics. The findings indicated that this compound could effectively disrupt microtubule networks, leading to G2/M cell cycle arrest and subsequent apoptotic cell death in treated cancer cells .
Investigation of Binding Mechanisms
Docking studies have suggested that N-(5-bromo-2-methoxyphenyl)oxetan-3-amine may bind to specific sites on tubulin, similar to known colchicine-binding ligands. This binding mechanism is crucial for understanding how this compound can exert its cytotoxic effects on cancer cells .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
